2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

Catalog No.
S719041
CAS No.
478030-66-9
M.F
C12H8F3NO2S
M. Wt
287.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carbo...

CAS Number

478030-66-9

Product Name

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18)

InChI Key

MJNOMNDFRZBRQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O

Medicinal Chemistry:

The presence of the thiazole ring and carboxylic acid functional groups suggests the molecule's potential as a scaffold for drug discovery. Thiazole is a common heterocyclic ring found in various bioactive molecules, including some FDA-approved drugs []. Carboxylic acids are also frequently utilized in medicinal chemistry due to their ability to form hydrogen bonds with biological targets []. Additionally, the trifluoromethyl group can enhance the molecule's metabolic stability and binding affinity [].

Material Science:

The molecule's aromatic and heterocyclic moieties indicate its potential application in material science. Aromatic compounds are often used in the development of polymers, while heterocyclic compounds can find use in various functional materials. The trifluoromethyl group can also influence the molecule's self-assembly and electronic properties, making it suitable for various material science applications [].

Organic Synthesis:

The molecule's structure could be a valuable intermediate or building block in organic synthesis. The presence of different functional groups allows for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties [].

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound characterized by a thiazole ring and a trifluoromethyl group. Its chemical formula is C₁₂H₈F₃NO₂S, and it has a molecular weight of approximately 287.26 g/mol. The compound features a carboxylic acid functional group, which contributes to its reactivity and potential biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties .

Typical for carboxylic acids and thiazole derivatives, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic substitution: The thiazole nitrogen can participate in nucleophilic reactions.
  • Electrophilic aromatic substitution: The benzyl group can undergo substitution reactions due to the electron-withdrawing trifluoromethyl group.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties .

Research indicates that 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-inflammatory and antimicrobial properties. The presence of the trifluoromethyl group can enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Several synthetic routes have been reported for the preparation of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid:

  • Condensation Reactions: Involves the reaction of appropriate thiazole derivatives with trifluoromethylbenzyl halides.
  • Cyclization Techniques: Utilizing precursors that undergo cyclization to form the thiazole ring.
  • Functional Group Transformations: Starting from simpler thiazole compounds, followed by introduction of the carboxylic acid and trifluoromethyl groups through various organic transformations.

These methods allow for the efficient synthesis of the compound with varying yields depending on the specific conditions used .

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid finds applications in several fields:

  • Pharmaceutical Development: As a building block in drug discovery due to its potential therapeutic properties.
  • Agricultural Chemistry: Investigated for use as a pesticide or herbicide owing to its biological activity against pests.
  • Material Science: Explored for incorporation into polymers or coatings that require specific chemical properties .

Interaction studies have shown that 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid can bind to various biological targets, including enzymes and receptors involved in inflammatory pathways. These interactions are often assessed using techniques such as:

  • Molecular Docking Studies: To predict binding affinities and modes of interaction.
  • In Vitro Assays: To evaluate biological activity against specific pathogens or cell lines.
  • ADMET Profiling: To assess absorption, distribution, metabolism, excretion, and toxicity properties .

Several compounds share structural similarities with 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-[3-(Fluorobenzyl)]-1,3-thiazole-4-carboxylic acidContains a fluorobenzyl group instead of trifluoromethylMay exhibit different biological activities due to less electron-withdrawing effect
2-(Benzyl)-1,3-thiazole-4-carboxylic acidLacks trifluoromethyl groupPotentially lower lipophilicity and different pharmacokinetics
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acidTrifluoromethyl on a para positionVariation in electronic properties affecting reactivity

The uniqueness of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid lies in its specific trifluoromethyl substitution pattern, which enhances its lipophilicity and potentially increases its binding affinity to biological targets compared to other similar compounds .

XLogP3

3.7

Wikipedia

2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

Dates

Modify: 2023-08-15

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